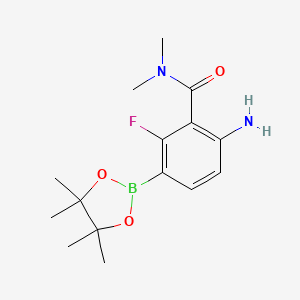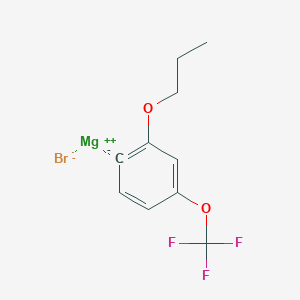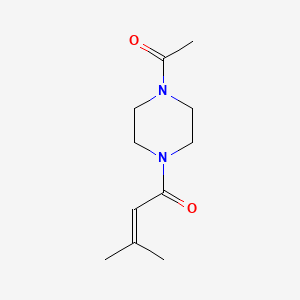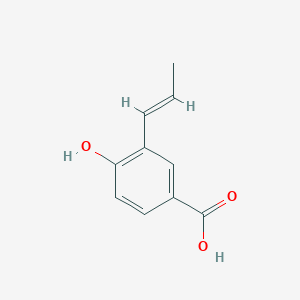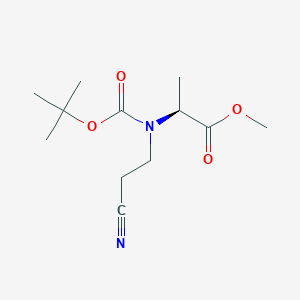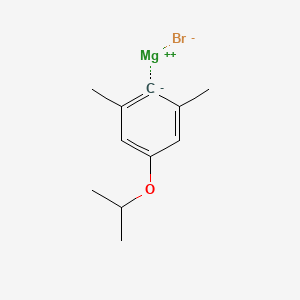
(4-i-Propyloxy-2,6-dimethylphenyl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide involves the reaction of 4-iso-propyloxy-2,6-dimethylbromobenzene with magnesium turnings in an anhydrous THF solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The mixture is stirred and heated to facilitate the formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with larger quantities and more controlled environments. The use of automated systems ensures precise control over reaction conditions, such as temperature and stirring rates, to maximize yield and purity.
化学反応の分析
Types of Reactions
(4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in forming carbon-carbon bonds in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from reacting with water, which would deactivate it.
Major Products Formed
The major products formed from reactions with (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide include secondary and tertiary alcohols, depending on the carbonyl compound used in the reaction.
科学的研究の応用
Chemistry
In chemistry, this compound is used for synthesizing complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in building larger organic structures.
Biology and Medicine
While direct applications in biology and medicine are limited, the compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its ability to form carbon-carbon bonds makes it a crucial intermediate in drug development.
Industry
In the industrial sector, (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide is used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it a valuable tool in various manufacturing processes.
作用機序
The mechanism of action for (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium bromide acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
類似化合物との比較
Similar Compounds
- (4-iso-propyloxy-2-methylphenyl)magnesium bromide
- Isopropylmagnesium bromide
- Phenylmagnesium bromide
Uniqueness
Compared to similar compounds, (4-iso-propyloxy-2,6-dimethylphenyl)magnesium bromide offers unique reactivity due to the presence of the iso-propyloxy and dimethyl groups. These groups can influence the steric and electronic properties of the compound, making it suitable for specific synthetic applications where other Grignard reagents might not be as effective.
特性
IUPAC Name |
magnesium;1,3-dimethyl-5-propan-2-yloxybenzene-2-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-8(2)12-11-6-9(3)5-10(4)7-11;;/h6-8H,1-4H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUQUIKJWDCLTQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[C-]1)C)OC(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
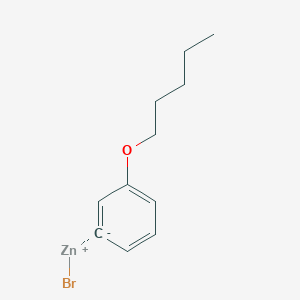
![Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
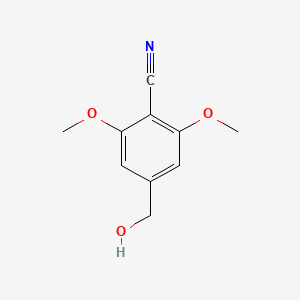

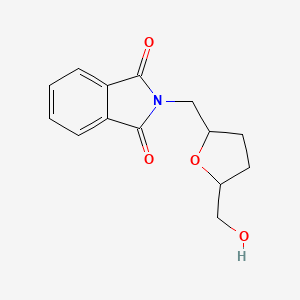
![4-[3,5-bis(4-amino-3,5-diethylphenyl)phenyl]-2,6-diethylaniline](/img/structure/B14895351.png)
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
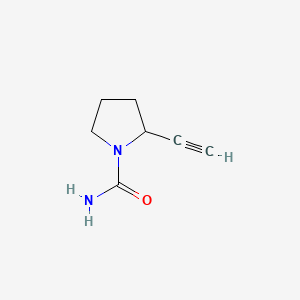
![Tert-butyl (5R,9R)-9-amino-6-oxa-2-azaspiro[4.5]Decane-2-carboxylate](/img/structure/B14895370.png)
